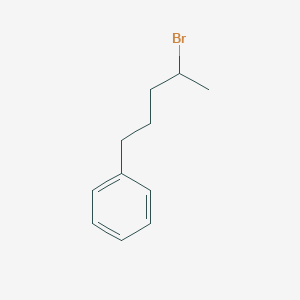

(4-Bromopentyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

4-bromopentylbenzene |

InChI |

InChI=1S/C11H15Br/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |

InChI Key |

PCGYMVLAXCQBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromopentyl)benzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromopentyl)benzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as a fragment in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural information, and potential relevance in drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with theoretical predictions and comparative analysis of similar structures. All quantitative data is summarized in structured tables, and a proposed synthetic workflow is visualized using the DOT language.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a pentyl chain, where a bromine atom is attached to the fourth carbon of the pentyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 65511-83-3[1] |

| Molecular Formula | C₁₁H₁₅Br[1] |

| Canonical SMILES | CCC(Br)CCC1=CC=CC=C1 |

| InChI | InChI=1S/C11H15Br/c1-2-10(12)8-6-9-11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3 |

| InChIKey | PCGYMVLAXCQBPQ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Weight | 227.14 g/mol | [1] |

| logP (Octanol/Water Partition Coefficient) | 4.2 | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Number of Rotatable Bonds | 4 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene followed by a series of reduction and bromination steps. While a specific experimental protocol for this exact molecule is not available, the following workflow outlines a general and logical approach based on well-established organic reactions.[2][3][4][5]

References

- 1. This compound | C11H15Br | CID 20487411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (4-Bromopentyl)benzene

This technical guide provides a detailed exploration of viable synthetic pathways for this compound, a potentially valuable building block in medicinal chemistry and materials science. The document outlines three distinct retrosynthetic approaches, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate laboratory implementation.

Executive Summary

The synthesis of this compound can be approached through several strategic disconnections. This guide details three primary pathways:

-

Pathway 1: Alkene Hydrobromination. This route involves the synthesis of 4-phenyl-1-pentene (B84478) followed by an anti-Markovnikov hydrobromination.

-

Pathway 2: Nucleophilic Substitution of an Alcohol. This pathway focuses on the preparation of 4-phenyl-1-pentanol and its subsequent conversion to the target alkyl bromide.

-

Pathway 3: Decarboxylative Halogenation. This approach utilizes the Hunsdiecker reaction on 5-phenylhexanoic acid to yield this compound.

Each pathway is presented with a thorough analysis of its steps, including reaction conditions, yields, and purification methods.

Pathway 1: Synthesis via Alkene Hydrobromination

This pathway constructs the carbon skeleton first and then introduces the bromine atom at the desired position via an anti-Markovnikov addition to an alkene.

Logical Workflow for Pathway 1

Step 1.1: Synthesis of 3-Phenylpropanal

3-Phenylpropanal can be synthesized via the selective hydrogenation of cinnamaldehyde (B126680).

Experimental Protocol: A solution of cinnamaldehyde in ethanol (B145695) is hydrogenated over a palladium-on-carbon catalyst (5% Pd/C) at a pressure of 4 to 8 MPa and a temperature between 55 and 90°C. The reaction is carried out in the presence of 1-5 wt.% water relative to the amount of cinnamaldehyde to achieve high selectivity and yield.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-phenylpropanal.

| Reactant/Reagent | Molar Eq. | Notes |

| Cinnamaldehyde | 1.0 | |

| 5% Pd/C | catalytic | |

| Hydrogen | excess | 4-8 MPa |

| Ethanol | solvent | |

| Water | 1-5 wt.% |

| Product | Yield |

| 3-Phenylpropanal | High |

Step 1.2: Synthesis of 4-Phenyl-1-pentene via Wittig Reaction

Experimental Protocol: To a suspension of propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-phenyl-1-pentene.

| Reactant/Reagent | Molar Eq. | Notes |

| Propyltriphenylphosphonium bromide | 1.1 | |

| n-Butyllithium | 1.1 | |

| 3-Phenylpropanal | 1.0 | |

| Anhydrous THF | solvent |

| Product | Yield |

| 4-Phenyl-1-pentene | Good |

Step 1.3: Anti-Markovnikov Hydrobromination of 4-Phenyl-1-pentene

Experimental Protocol: To a solution of 4-phenyl-1-pentene (1.0 eq) in a suitable solvent like diethyl ether or pentane (B18724), hydrogen bromide (HBr) gas is bubbled through, or a solution of HBr in acetic acid is added. A radical initiator, such as benzoyl peroxide or AIBN (catalytic amount), is added to the reaction mixture.[2][3] The reaction is often irradiated with UV light to facilitate radical formation. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize excess acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is purified by vacuum distillation.

| Reactant/Reagent | Molar Eq. | Notes |

| 4-Phenyl-1-pentene | 1.0 | |

| Hydrogen Bromide | excess | |

| Benzoyl Peroxide/AIBN | catalytic | Radical initiator |

| Product | Yield |

| This compound | High |

Pathway 2: Synthesis via Nucleophilic Substitution of an Alcohol

This approach involves the synthesis of a key alcohol intermediate, 4-phenyl-1-pentanol, followed by its conversion to the target bromide.

Logical Workflow for Pathway 2

Step 2.1: Synthesis of 3-Phenylpropyl bromide

3-Phenylpropyl bromide can be prepared from 3-phenyl-1-propanol (B195566).

Experimental Protocol: To a solution of 3-phenyl-1-propanol (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-phenylpropyl bromide, which can be purified by distillation. A yield of 97% has been reported for a similar reaction where the sulfonyl ester of 3-phenyl propanol (B110389) was reacted with LiBr.[4]

| Reactant/Reagent | Molar Eq. | Notes |

| 3-Phenyl-1-propanol | 1.0 | |

| Phosphorus tribromide | 0.4 | |

| Pyridine | 1.2 | |

| Anhydrous diethyl ether | solvent |

| Product | Yield |

| 3-Phenylpropyl bromide | High |

Step 2.2: Synthesis of 4-Phenyl-1-pentanol

Experimental Protocol: A Grignard reagent is first prepared from 3-phenylpropyl bromide (1.0 eq) and magnesium turnings (1.1 eq) in anhydrous THF. The reaction is initiated with a small crystal of iodine. Once the Grignard reagent formation is complete, the solution is cooled to 0 °C. A solution of ethylene oxide (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 4-phenyl-1-pentanol is purified by vacuum distillation.

| Reactant/Reagent | Molar Eq. | Notes |

| 3-Phenylpropyl bromide | 1.0 | |

| Magnesium turnings | 1.1 | |

| Ethylene oxide | 1.1 | |

| Anhydrous THF | solvent |

| Product | Yield |

| 4-Phenyl-1-pentanol | Good |

Step 2.3: Synthesis of this compound via Appel Reaction

Experimental Protocol: To a cooled solution (0 °C) of 4-phenyl-1-pentanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), carbon tetrabromide (CBr₄, 1.3 eq) and triphenylphosphine (B44618) (PPh₃, 1.5 eq) are added under a nitrogen atmosphere.[5] The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is triturated with pentane or hexane (B92381) to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated, and the crude this compound is purified by column chromatography on silica gel or by vacuum distillation. High yields are typically observed for the Appel reaction with primary and secondary alcohols.[6][7][8][9]

| Reactant/Reagent | Molar Eq. | Notes |

| 4-Phenyl-1-pentanol | 1.0 | |

| Carbon tetrabromide (CBr₄) | 1.3 | |

| Triphenylphosphine (PPh₃) | 1.5 | |

| Anhydrous DCM | solvent |

| Product | Yield |

| This compound | >80% |

Pathway 3: Synthesis via Decarboxylative Halogenation (Hunsdiecker Reaction)

This pathway involves the synthesis of a carboxylic acid with one additional carbon atom, followed by a decarboxylative bromination to yield the target molecule.

Logical Workflow for Pathway 3

Step 3.1: Synthesis of 5-Phenylhexanoic Acid

A plausible synthesis of 5-phenylhexanoic acid involves the alkylation of a suitable phenyl-substituted nucleophile.

Experimental Protocol (adapted from a similar synthesis): To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (B44863) (1.1 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C, a solution of ethyl phenylacetate (B1230308) (1.0 eq) in anhydrous THF is added dropwise. After stirring for 1 hour, 1-bromo-3-chloropropane (B140262) (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched, and the ester is hydrolyzed with aqueous KOH, followed by acidification to yield 5-phenylhexanoic acid. A similar malonic ester synthesis for 5-phenylvaleric acid reports a yield of around 70-80%.[10]

| Reactant/Reagent | Molar Eq. | Notes |

| Ethyl phenylacetate | 1.0 | |

| LDA | 1.1 | |

| 1-Bromo-3-chloropropane | 1.2 | |

| KOH (for hydrolysis) | excess | |

| HCl (for acidification) | excess |

| Product | Yield |

| 5-Phenylhexanoic acid | ~60-70% |

Step 3.2: Synthesis of this compound via Hunsdiecker Reaction

Experimental Protocol: The silver salt of 5-phenylhexanoic acid is prepared by treating the acid with silver(I) oxide. The dry silver salt (1.0 eq) is suspended in anhydrous carbon tetrachloride. To this suspension, a solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise with stirring. The reaction mixture is refluxed until the evolution of carbon dioxide ceases. The silver bromide precipitate is filtered off, and the filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and then with water. The organic layer is dried over anhydrous calcium chloride and concentrated. The crude this compound is purified by vacuum distillation. Good yields are generally obtained for long-chain alkyl groups.[11] A modification of this reaction using mercuric oxide and bromine on the free carboxylic acid can also be employed.[11]

| Reactant/Reagent | Molar Eq. | Notes |

| Silver 5-phenylhexanoate | 1.0 | |

| Bromine | 1.0 | |

| Carbon tetrachloride | solvent |

| Product | Yield |

| This compound | Good |

Quantitative Data Summary

| Pathway | Step | Starting Material(s) | Product | Reported/Expected Yield |

| 1 | 1.1 | Cinnamaldehyde | 3-Phenylpropanal | High[1] |

| 1.2 | 3-Phenylpropanal, Propyltriphenylphosphonium bromide | 4-Phenyl-1-pentene | Good | |

| 1.3 | 4-Phenyl-1-pentene | This compound | High | |

| 2 | 2.1 | 3-Phenyl-1-propanol | 3-Phenylpropyl bromide | High (e.g., 97%)[4] |

| 2.2 | 3-Phenylpropyl bromide, Ethylene oxide | 4-Phenyl-1-pentanol | Good | |

| 2.3 | 4-Phenyl-1-pentanol | This compound | >80%[7][8] | |

| 3 | 3.1 | Ethyl phenylacetate, 1-Bromo-3-chloropropane | 5-Phenylhexanoic acid | ~60-70%[10] |

| 3.2 | 5-Phenylhexanoic acid | This compound | Good[11] |

Conclusion

This guide has presented three distinct and viable synthetic pathways for the preparation of this compound. Pathway 2, proceeding through the nucleophilic substitution of 4-phenyl-1-pentanol, appears to be a highly efficient route with well-documented, high-yielding reactions like the Appel reaction. Pathway 1 offers a solid alternative, relying on the well-established Wittig reaction and a regioselective hydrobromination. Pathway 3, utilizing the Hunsdiecker reaction, provides a classic, albeit potentially lower-yielding, alternative. The choice of the optimal pathway will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

References

- 1. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Anti-Markovnikov Hydrobromination of Alkynes [organic-chemistry.org]

- 4. 1-Bromo-3-phenylpropane synthesis - chemicalbook [chemicalbook.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. Appel Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. adichemistry.com [adichemistry.com]

Spectroscopic Analysis of (4-Bromopentyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromopentyl)benzene (CAS No. 65511-83-3). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles to offer a robust analytical resource. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to support laboratory professionals in their research and development activities.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | m | 2H | Ar-H (meta to alkyl) |

| 7.10 - 7.20 | m | 3H | Ar-H (ortho & para to alkyl) |

| 4.05 - 4.15 | m | 1H | CH-Br |

| 2.60 - 2.70 | t | 2H | Ar-CH₂ |

| 1.70 - 1.90 | m | 2H | CH₂ |

| 1.65 - 1.75 | m | 2H | CH₂ |

| 1.00 - 1.10 | d | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 126.0 | Ar-CH |

| 55.0 | C-Br |

| 38.0 | CH₂ |

| 35.0 | Ar-CH₂ |

| 25.0 | CH₂ |

| 22.0 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 750 - 700 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

| 600 - 500 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 226/228 | ~5 / 5 | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 147 | 10 | [M - Br]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Instrumentation : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument's software will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[1]

-

Acquisition : Set the appropriate acquisition parameters, including the number of scans and pulse sequence, and initiate data collection.[1]

-

Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]

-

Sample Analysis : Place the prepared salt plates into the sample holder of the IR spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is typically run first. Then, the infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber.

-

Data Processing : The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction : A small, pure sample of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC).

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[4][5]

-

Mass Analysis : The resulting ions are accelerated and directed into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

(4-Bromopentyl)benzene CAS number and molecular weight

This document provides a technical summary of (4-Bromopentyl)benzene, a halogenated aromatic hydrocarbon. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The information covers its fundamental chemical properties, structural identification, and a representative synthetic workflow.

Chemical Properties and Identifiers

This compound is a chemical compound with the molecular formula C₁₁H₁₅Br[1]. Its key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65511-83-3 | [1][2] |

| Molecular Weight | 227.14 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₅Br | [1][2] |

| IUPAC Name | 4-bromopentylbenzene | [3] |

| SMILES | CC(Br)CCCC1=CC=CC=C1 | [1][2] |

Structural and Identification Diagram

The logical relationship between the compound's name, its structural representation (SMILES), and its primary identifier (CAS Number) is crucial for unambiguous scientific communication. The following diagram illustrates this relationship.

Synthetic Approach: A General Workflow

This compound can be synthesized through various routes. A common conceptual approach involves the bromination of the corresponding alcohol, 5-phenyl-2-pentanol. The following diagram outlines a generalized experimental workflow for such a transformation, which typically utilizes a brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol:

-

Reaction Setup: The starting material, 5-phenyl-2-pentanol, is dissolved in a suitable anhydrous aprotic solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

-

Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The addition rate is controlled to maintain the reaction temperature below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of water or saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield pure this compound.

References

An In-depth Technical Guide to the Physical Properties of (4-Bromopentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (4-Bromopentyl)benzene, a compound of interest in organic synthesis and drug discovery. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a plausible synthetic route.

Core Physical Properties

For comparative purposes, the physical properties of related compounds are presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.14 g/mol [1][2] |

| Boiling Point | Not available |

| Density | Not available |

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of this compound is crucial for its application in research and development. The following are detailed experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of a liquid organic compound is the Thiele tube method.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is then clamped and immersed in a Thiele tube containing mineral oil, making sure the sample is below the oil level and the open end of the test tube is above the oil.

-

The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating oil, ensuring a uniform temperature.

-

As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Pycnometer:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

The mass of the pycnometer filled with the sample is then accurately measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is measured.

-

The density of the this compound is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water

Synthesis of this compound

A plausible synthetic route to this compound involves a Friedel-Crafts acylation followed by a series of reduction and bromination steps. This multi-step synthesis is a common strategy for introducing functionalized alkyl chains to an aromatic ring.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol for Synthesis (Hypothetical):

-

Friedel-Crafts Acylation: Benzene is reacted with 5-phenylvaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 5-phenyl-1-pentanone.

-

Reduction of the Ketone: The carbonyl group of 5-phenyl-1-pentanone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup to yield 5-phenyl-1-pentanol.

-

Bromination of the Alcohol: The hydroxyl group of 5-phenyl-1-pentanol is then substituted with bromine using a brominating agent such as phosphorus tribromide (PBr₃) to afford the final product, this compound.

This technical guide provides foundational information on the physical properties and a potential synthetic route for this compound. The provided experimental protocols offer a starting point for researchers to accurately characterize this compound for its various applications.

References

An In-depth Technical Guide to the Solubility of (4-Bromopentyl)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected solubility of (4-Bromopentyl)benzene in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on the compound's structural features and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, enabling researchers to generate precise quantitative data.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₅Br.[1] Its structure consists of a benzene (B151609) ring substituted with a brominated pentyl chain. Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Br | [1] |

| Molecular Weight | 227.14 g/mol | [1][2] |

| IUPAC Name | 1-Bromo-4-phenylpentane | |

| CAS Number | 65511-83-3 | [2][3] |

| Appearance | Colorless to light yellow clear liquid (predicted for similar compounds) | [4] |

| Boiling Point | ~261.8 °C at 760 mmHg (predicted for a similar isomer) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.7927 (computationally predicted) | [3] |

The LogP value of approximately 3.79 indicates that this compound is significantly more soluble in octanol (B41247) than in water, suggesting a lipophilic or nonpolar character.[3] This is a key indicator of its likely solubility in organic solvents.

Expected Qualitative Solubility Profile

Based on the chemical principle of "like dissolves like," the solubility of a solute is highest in a solvent with a similar polarity.[5][6] this compound possesses a large nonpolar region (the benzene ring and the pentyl chain) and a polarizable bromine atom. This structure suggests that it will be readily soluble in nonpolar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water. The pentyl chain, in particular, contributes to its solubility in organic solvents.[4]

Table of Expected Qualitative Solubility:

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Highly Soluble | The nonpolar nature of these solvents will effectively solvate the nonpolar aryl and alkyl portions of the molecule. Similar alkylbenzenes are soluble in these solvents.[7][8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble | These solvents have sufficient polarity to interact with the polarizable bromine atom while also being able to solvate the nonpolar parts of the molecule. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The ability to form strong hydrogen bonds is limited. While the overall polarity of these solvents should allow for some degree of dissolution, solubility is expected to be lower than in nonpolar or polar aprotic solvents. The solubility in alcohols generally decreases as the carbon chain of the alcohol decreases. |

| Highly Polar | Water | Insoluble | The large nonpolar hydrocarbon portion of this compound will prevent it from dissolving in water. Similar brominated aromatic compounds are insoluble in water.[8][9] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate), analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a suspension where undissolved solute is visible.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the continued presence of undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. This compound | C11H15Br | CID 20487411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo Pentyl Benzene | CAS 51554-95-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Bromoethylbenzene | 1585-07-5 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. media.bazan.co.il [media.bazan.co.il]

Commercially available (4-Bromopentyl)benzene suppliers

An In-depth Technical Guide to (4-Bromopentyl)benzene for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a valuable reagent for researchers, scientists, and professionals in the field of drug development. This document outlines commercially available suppliers, a detailed experimental protocol for its synthesis, and visual representations of its retrosynthetic analysis and experimental workflow.

Core Compound Information

This compound is an organic compound with the chemical formula C₁₁H₁₅Br. Its structure consists of a benzene (B151609) ring attached to a pentyl chain with a bromine atom at the fourth position. This bifunctional molecule, possessing both an aromatic ring and a reactive alkyl bromide, makes it a versatile building block in organic synthesis, particularly for the introduction of a 5-phenylpentan-2-yl moiety.

Chemical Structure:

CAS Number: 65511-83-3[1][2][3][4]

Commercial Availability

For researchers requiring this compound for their work, several commercial suppliers offer this compound. The following table summarizes the available information from various vendors to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0272221 | ≥98% | Inquire |

| Aldlab Chemicals | A212686 | 95% | 1g, 5g |

| BLD Pharm | BD136733 | Inquire | Inquire |

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

C₆H₆ + Br-CH(CH₃)-(CH₂)₃-Br ---(AlCl₃)--> C₆H₅-CH(CH₃)-(CH₂)₃-Br + HBr

Materials and Equipment:

-

Reagents:

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl, aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb evolved HBr), and a dropping funnel.

-

Reagent Charging: Charge the flask with anhydrous benzene (200 mL) and cool the flask in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred benzene.

-

Substrate Addition: Dissolve 1,4-dibromopentane (1 equivalent) in anhydrous benzene (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Retrosynthetic Analysis

The following diagram illustrates a logical retrosynthetic pathway for this compound, identifying the key bond disconnection and the corresponding starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow

This diagram outlines the major steps in the proposed synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Safety and Handling Precautions for (4-Bromopentyl)benzene: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for (4-Bromopentyl)benzene could be located. The following information is compiled from data on structurally similar compounds, including other brominated alkylbenzenes. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information is based on data extrapolated from analogous compounds and general principles of laboratory safety.

Chemical and Physical Properties

Quantitative data for this compound and a structurally similar compound, Bromobenzene, are summarized below for comparison. The data for this compound are primarily computed properties from databases such as PubChem.

| Property | This compound (Computed) | Bromobenzene (Experimental) | Data Source |

| Molecular Formula | C₁₁H₁₅Br | C₆H₅Br | [1] |

| Molecular Weight | 227.14 g/mol | 157.01 g/mol | [1] |

| Boiling Point | Not Available | 156 °C | |

| Flash Point | Not Available | 51 °C | |

| Density | Not Available | 1.495 g/cm³ | |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | 3.14 | [1][2] |

| Vapor Pressure | Not Available | 4.3 hPa @ 20 °C |

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The GHS classification for a related compound, 1-Bromo-4-isopropylbenzene, indicates it is a skin and serious eye irritant.[3] Benzene and its derivatives are known to have significant health effects.[4][5]

Anticipated Hazards:

-

Skin Irritation: Likely to cause skin irritation upon contact.[3]

-

Eye Irritation: Likely to cause serious eye irritation.[3]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs. Benzene, a related core structure, is a known carcinogen and may cause genetic defects.[4][5]

-

Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following provides a general guideline.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, and open flames.[2]

-

Use only non-sparking tools and take precautionary measures against static discharge.[2]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Store in a locked-up, designated area.[8]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures

-

Minor Spill:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb spill with inert material (e.g., sand, vermiculite).[3]

-

Collect in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Prevent entry into waterways, sewers, and confined areas.

-

Contain the spill if it can be done without risk.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[2] Hazardous combustion products include carbon oxides and hydrogen bromide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Do not allow to enter drains or waterways.[3]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Logical Relationships in Emergency Response

The following diagram illustrates the logical flow of actions in case of an accidental exposure to this compound.

Caption: Logical workflow for emergency response following an accidental exposure.

References

- 1. This compound | C11H15Br | CID 20487411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. media.bazan.co.il [media.bazan.co.il]

- 5. airgas.com [airgas.com]

- 6. fishersci.com [fishersci.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

(4-Bromopentyl)benzene: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

(4-Bromopentyl)benzene is a substituted aromatic hydrocarbon with potential applications in organic synthesis and as a building block in the development of new chemical entities. A thorough understanding of its reactivity and stability is crucial for its effective utilization and for ensuring the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the chemical behavior of this compound, drawing upon established principles of organic chemistry and spectroscopic data.

Core Chemical Properties

This compound possesses a chemical structure that combines an aromatic phenyl ring with a five-carbon aliphatic chain containing a bromine atom at the fourth position. This unique combination of a secondary alkyl bromide and a phenyl group dictates its reactivity profile, making it susceptible to a range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Br | ChemScene[1] |

| Molecular Weight | 227.14 g/mol | ChemScene[1] |

| LogP | 3.7927 | ChemScene[1] |

| Hydrogen Bond Acceptors | 0 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Reactivity Profile

The reactivity of this compound is primarily centered around two key functionalities: the secondary bromoalkane group and the benzene (B151609) ring.

Reactions at the Alkyl Chain

The carbon-bromine bond in the pentyl chain is the most reactive site for nucleophilic substitution and elimination reactions. As a secondary alkyl bromide, it can undergo both S(_N)1 and S(_N)2 reactions, with the outcome often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

-

Nucleophilic Substitution (S(N)1 and S(_N)2): Strong, sterically unhindered nucleophiles in polar aprotic solvents will favor the S(_N)2 pathway, leading to inversion of stereochemistry at the chiral center (if applicable). Weaker nucleophiles in polar protic solvents, particularly with heating, will promote the S(_N)1 mechanism, proceeding through a secondary carbocation intermediate. This carbocation can be stabilized by the adjacent phenyl group through hyperconjugation. Hydrolysis of secondary alkyl bromides can occur, particularly under forcing conditions such as heating in water, and may proceed via an S(_N)1 mechanism.[2][3] The presence of a base can accelerate hydrolysis.[4] In alkaline hydrothermal water at high temperatures (e.g., 250 °C), hydrolysis of secondary alkyl halides has been shown to proceed with inversion of stereochemistry, suggesting an S(_N)2-like mechanism.

-

Elimination (E1 and E2): In the presence of strong, bulky bases, E2 elimination is favored, leading to the formation of a double bond in the pentenyl chain. The major product would likely be the more substituted (Zaitsev) alkene. E1 elimination can compete with S(_N)1 reactions, especially at higher temperatures, and also proceeds through a carbocation intermediate.

The interplay between substitution and elimination is a key consideration when designing reactions involving the alkyl chain of this compound.

Figure 1: Competing reaction pathways at the secondary bromide of this compound.

Reactions involving the Benzene Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution. The pentyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl chain.

-

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will yield a mixture of ortho- and para-substituted products.[5]

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group at the ortho and para positions.

-

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, can introduce alkyl or acyl groups to the aromatic ring, again primarily at the ortho and para positions.[6]

It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid side reactions at the bromo-substituted alkyl chain.

Figure 2: Electrophilic aromatic substitution pathways for this compound.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of reactive chemical species.

-

Thermal Stability: Alkyl halides can undergo thermal decomposition, typically through elimination of hydrogen halide.[7] For secondary bromides, this process may occur at elevated temperatures. The presence of impurities or catalytic surfaces can lower the decomposition temperature.

-

Photochemical Stability: Alkyl bromides are susceptible to photolysis upon exposure to UV light, which can lead to cleavage of the carbon-bromine bond and the formation of radical intermediates.[8][9] These radicals can then participate in a variety of subsequent reactions, leading to degradation of the compound.

-

Hydrolytic Stability: As a secondary alkyl bromide, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, to form the corresponding alcohol, 5-phenyl-2-pentanol.[10]

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route to this compound involves the bromination of 5-phenyl-2-pentanol.

Materials:

-

5-phenyl-2-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenyl-2-pentanol in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Figure 3: A generalized workflow for the synthesis of this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), a multiplet for the methine proton attached to the bromine (downfield shift), and signals for the aliphatic protons of the pentyl chain.[11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bonded to the bromine will be significantly deshielded and appear at a downfield chemical shift.[12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and for identifying potential degradation products. The mass spectrum will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine and cleavage of the alkyl chain.[13][14]

Conclusion

This compound is a versatile molecule with a reactivity profile governed by its secondary alkyl bromide and phenyl functionalities. A comprehensive understanding of its potential for nucleophilic substitution, elimination, and electrophilic aromatic substitution reactions, as well as its stability under various conditions, is essential for its successful application in research and development. Careful control of reaction conditions and appropriate analytical monitoring are paramount to achieving desired outcomes and ensuring the integrity of experimental results.

References

- 1. chemscene.com [chemscene.com]

- 2. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 3. reactionweb.io [reactionweb.io]

- 4. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Building Block: A Technical Guide to (4-Bromopentyl)benzene

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of (4-Bromopentyl)benzene (CAS Number: 65511-83-3). This versatile brominated aromatic compound has emerged as a valuable building block in organic synthesis, and this document provides a detailed exploration of its synthesis, including experimental protocols and key analytical data.

While the precise moment of its first discovery remains elusive in readily available literature, the existence and use of this compound as a chemical intermediate are documented in patent literature dating back to at least the mid-1970s. For instance, a 1974 patent mentions its use as a reactant, indicating its availability to the scientific community at that time.[1] The synthesis of this compound and its isomers, such as 2-bromo-5-phenylpentane, has since become a topic of interest for creating more complex molecules.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established organic chemistry reactions. While a definitive historical first synthesis is not clearly documented, modern synthetic strategies would likely involve one of two primary routes: the bromination of a phenylpentanol derivative or the alkylation of benzene.

A highly plausible and efficient method for the synthesis of the closely related isomer, 2-bromo-5-phenylpentane, involves the treatment of 5-phenyl-2-pentanol with a brominating agent like phosphorous pentabromide. This reaction provides a clear blueprint for a potential synthesis of this compound from the corresponding 4-phenyl-1-pentanol.

Experimental Protocol: Synthesis of 2-Bromo-5-phenylpentane

The following protocol, adapted from established literature for the synthesis of the isomer 2-bromo-5-phenylpentane, provides a detailed methodology that could be modified for the synthesis of this compound.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-bromo-5-phenylpentane.

Materials:

-

5-phenyl-2-pentanol

-

Phosphorous pentabromide (PBr5)

-

Dichloromethane (B109758) (CH2Cl2)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

A solution of phosphorous pentabromide is prepared by adding bromine in dichloromethane to a solution of phosphorous tribromide in dichloromethane at 0 °C.

-

To this freshly prepared PBr5 solution, 5-phenyl-2-pentanol dissolved in dichloromethane is added dropwise at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2.5 hours and then allowed to warm to room temperature.

-

Water is carefully added to quench the reaction, and the mixture is stirred for one hour.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Quantitative Data

Below is a summary of key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br[2] |

| Molecular Weight | 227.14 g/mol [2] |

| CAS Number | 65511-83-3[2] |

Logical Workflow for Characterization

Caption: General workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound, offering insights into its synthesis and importance as a chemical intermediate. Further research into historical archives may yet uncover the original pioneers of this valuable compound.

References

Methodological & Application

Application Notes and Protocol: Formation of (4-Phenylpentyl)magnesium Bromide from (4-Bromopentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Grignard reagents are powerful organometallic compounds essential for forming carbon-carbon bonds in organic synthesis.[1] Their utility is particularly significant in drug development for constructing complex molecular skeletons. This document provides a detailed protocol for the synthesis of (4-phenylpentyl)magnesium bromide, a Grignard reagent, from (4-bromopentyl)benzene.

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[2] The resulting carbon-magnesium bond polarizes the carbon atom, rendering it highly nucleophilic and basic.[3] Success in this synthesis is critically dependent on three key factors:

-

Anhydrous Conditions: Grignard reagents are strong bases and react rapidly with protic solvents, including atmospheric moisture.[3][4] All glassware and solvents must be scrupulously dried to prevent quenching the reagent.

-

Inert Atmosphere: The reagent is also sensitive to oxygen and should be prepared under an inert atmosphere like dry nitrogen or argon.[2]

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[5] Activation, often with a small amount of iodine or 1,2-dibromoethane, is typically required to initiate the reaction.[2]

The (4-phenylpentyl)magnesium bromide reagent is a versatile intermediate, enabling the introduction of the 4-phenylpentyl group into various molecules, a valuable strategy in structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the formation of (4-phenylpentyl)magnesium bromide. The yield is highly contingent on the purity of the reagents and the strict exclusion of water and air.

| Parameter | Value/Description | Notes |

| Starting Material | This compound | Must be pure and anhydrous. |

| Reagent | Magnesium Turnings | 1.2 molar equivalents are typically used to ensure full conversion.[1] |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous diethyl ether is also a suitable solvent.[6] |

| Initiator | Iodine (I₂) | A single, small crystal is usually sufficient to activate the magnesium surface.[7] |

| Typical Concentration | 0.5 - 1.0 M | A common concentration range for Grignard preparations.[8] |

| Reaction Temperature | ~66 °C (Refluxing THF) | The reaction is exothermic and should sustain its own reflux upon initiation. |

| Reaction Time | 1 - 2 hours post-addition | Monitor by the consumption of magnesium turnings.[1] |

| Typical Yield | > 90% | Highly dependent on maintaining rigorous anhydrous and anaerobic conditions.[9] |

Detailed Experimental Protocol

Materials and Equipment:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Three-neck round-bottom flask

-

Reflux condenser with drying tube (e.g., CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

Procedure:

-

Apparatus Preparation:

-

Thoroughly clean all glassware and dry it in an oven at >120 °C overnight.[10]

-

Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter while the glassware is still hot.

-

Immediately place the apparatus under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature. This ensures a dry, inert atmosphere.[1]

-

-

Reagent Charging and Activation:

-

Once cool, briefly remove the gas inlet and add the magnesium turnings (1.2 eq.) and a single small crystal of iodine to the reaction flask.[1] A purple vapor may be observed as the iodine sublimes.

-

Reseal the flask and ensure the inert gas flow is maintained.

-

-

Initiation of the Reaction:

-

In a separate dry flask under an inert atmosphere, prepare a solution of this compound (1.0 eq.) in anhydrous THF to the desired concentration (e.g., 1.0 M).

-

Transfer this solution to the dropping funnel.

-

Add a small portion (~10%) of the this compound solution from the dropping funnel to the flask containing the magnesium.[1]

-

Observe the mixture closely. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous boiling (reflux) of the THF solvent.[5][11]

-

If the reaction does not start within 5-10 minutes, gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat source.[9] Crushing a piece of magnesium with a dry glass rod can also help expose a fresh reactive surface.[10]

-

-

Formation of the Grignard Reagent:

-

Once the reaction is initiated and self-sustaining reflux is observed, add the remaining this compound solution dropwise from the funnel.

-

The rate of addition should be controlled to maintain a gentle, steady reflux without the need for external heating.[1] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath if necessary.

-

-

Completion and Use:

-

After the addition is complete, the mixture may continue to reflux on its own. Once spontaneous refluxing subsides, continue to stir the reaction mixture for an additional 1-2 hours to ensure all the magnesium has been consumed.[1] Gentle heating may be applied to maintain a slow reflux during this time if necessary.

-

The resulting cloudy, gray-to-brown solution is the (4-phenylpentyl)magnesium bromide reagent. It should be cooled to room temperature and used immediately in the subsequent synthetic step, as Grignard reagents can deteriorate upon standing.[10]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (4-Phenylpentyl)magnesium Bromide.

Safety Precautions

-

Grignard reagents are highly reactive and can ignite spontaneously upon exposure to air. The reaction should always be conducted under an inert atmosphere.

-

Anhydrous ethers like THF and diethyl ether are extremely flammable and volatile.[12] Ensure there are no open flames or spark sources in the laboratory.

-

The reaction is exothermic and can become vigorous. Perform the reaction in a chemical fume hood and have a cooling bath ready.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mason.gmu.edu [mason.gmu.edu]

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond formation reaction between an organohalide and an organoboron compound.[1][2] Its significance in modern organic synthesis is underscored by its wide substrate scope, mild reaction conditions, and tolerance to a variety of functional groups.[3][4] This has led to its extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][5]

(4-Bromopentyl)benzene is a valuable building block that can be utilized in Suzuki coupling reactions to introduce the 4-pentylphenyl moiety into a target molecule. This structural motif is of particular interest in the synthesis of liquid crystals and other functional materials where the alkyl chain length influences the material's physical properties.[6][7] These application notes provide a detailed overview and generalized protocols for the successful execution of Suzuki coupling reactions with this compound.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester derivative is transferred to the palladium center, replacing the bromide.[1][3]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biphenyl (B1667301) product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

Table 1: Typical Reagents and Catalysts for Suzuki Coupling of this compound

| Component | Example | Molar Equivalents/Loading | Purpose |

| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner |

| Boronic Acid | Phenylboronic Acid | 1.1 - 1.5 | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 1 - 5 mol% | Catalyst for C-C bond formation |

| Ligand (if using Pd(OAc)₂) | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, THF, DMF | - | Reaction medium |

Table 2: Representative Reaction Parameters and Expected Yields

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 - 100 | 4 - 12 | 85 - 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 6 - 18 | 80 - 92 |

| 4-Cyanophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 90 - 110 | 8 - 24 | 75 - 88 |

Note: Yields are estimates based on similar reactions and will require optimization for the specific substrate.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki coupling reaction of this compound with an arylboronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Deionized Water (2 mL)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., Schlenk line with argon or nitrogen).

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.

-

Using a syringe, add the degassed toluene and deionized water.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl derivative.

Protocol 2: Procedure using a Pd(OAc)₂ / Phosphine (B1218219) Ligand System

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 mmol, 8 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (B91453) (10 mL)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup.

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]